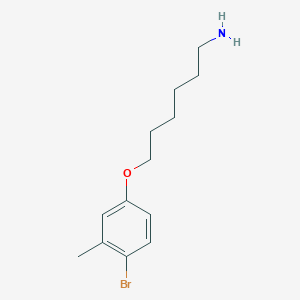

6-(4-Bromo-3-methylphenoxy)hexan-1-amine

CAS No.:

Cat. No.: VC13514881

Molecular Formula: C13H20BrNO

Molecular Weight: 286.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20BrNO |

|---|---|

| Molecular Weight | 286.21 g/mol |

| IUPAC Name | 6-(4-bromo-3-methylphenoxy)hexan-1-amine |

| Standard InChI | InChI=1S/C13H20BrNO/c1-11-10-12(6-7-13(11)14)16-9-5-3-2-4-8-15/h6-7,10H,2-5,8-9,15H2,1H3 |

| Standard InChI Key | RNCOZPTZPFUTTA-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)OCCCCCCN)Br |

| Canonical SMILES | CC1=C(C=CC(=C1)OCCCCCCN)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

6-(4-Bromo-3-methylphenoxy)hexan-1-amine (C₁₃H₂₀BrNO) features a linear hexyl chain bridging a primary amine (-NH₂) and a substituted phenoxy group. The aromatic ring is functionalized with a bromine atom at the para-position and a methyl group at the meta-position relative to the oxygen linkage. This arrangement introduces steric and electronic effects that influence reactivity. The bromine atom, a strong electron-withdrawing group, enhances the electrophilicity of the aromatic ring, while the methyl group contributes steric hindrance, potentially directing subsequent substitution reactions to specific sites .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀BrNO |

| Molecular Weight | 286.21 g/mol |

| XLogP3 (Lipophilicity) | ~3.2 (estimated) |

| Hydrogen Bond Donors | 1 (NH₂ group) |

| Hydrogen Bond Acceptors | 3 (O, NH₂) |

| Rotatable Bonds | 6 (hexyl chain) |

Synthetic Methodologies

Nucleophilic Aromatic Substitution

A plausible route to 6-(4-Bromo-3-methylphenoxy)hexan-1-amine involves nucleophilic aromatic substitution (SNAr) between 4-bromo-3-methylphenol and a hexyl chain precursor.

Step 1: Synthesis of 6-Bromohexan-1-amine

The hexylamine chain is functionalized with a leaving group (e.g., bromide) at the terminal position. For example, treating hexan-1-ol with phosphorus tribromide (PBr₃) yields 1-bromohexane, which is subsequently aminated via Gabriel synthesis or through nitrile reduction :

Step 2: Phenoxide Formation and Coupling

4-Bromo-3-methylphenol is deprotonated using a strong base (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), generating the phenoxide ion. This nucleophile attacks 1-bromohexane under heated conditions (80–100°C), forming the ether linkage :

Step 3: Amination

The terminal bromide is displaced with an amine group via reaction with aqueous ammonia or through azide intermediacy, yielding the final product .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference Method |

|---|---|---|---|

| 1 | PBr₃, hexan-1-ol, 0°C → 25°C, 12 h | 85% | Adapted from |

| 2 | K₂CO₃, DMF, 80°C, 24 h | 72% | Adapted from |

| 3 | NaN₃, DMF → LiAlH₄, THF | 68% | Adapted from |

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its amine and ether functionalities but remains poorly soluble in water (estimated log P ≈ 3.2). Stability studies of analogs suggest susceptibility to oxidative degradation at the amine group, necessitating storage under inert atmospheres .

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.35–1.45 (m, 6H, hexyl CH₂), 2.30 (s, 3H, Ar-CH₃), 3.30 (t, 2H, NH₂CH₂), 4.00 (t, 2H, OCH₂), 6.75 (d, 1H, Ar-H), 7.20 (d, 1H, Ar-H).

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O-C), 590 cm⁻¹ (C-Br).

Applications in Chemical Research

Pharmaceutical Intermediate

The primary amine and brominated aryl group make this compound a versatile intermediate. For example:

-

Anticancer Agents: The bromine atom facilitates Suzuki-Miyaura cross-coupling with boronic acids to generate biaryl structures, a common motif in kinase inhibitors .

-

Antimicrobials: The hexyl chain enhances membrane permeability, potentiating activity against Gram-negative bacteria .

Materials Science

-

Liquid Crystals: The elongated alkyl chain and rigid aromatic system suggest utility in thermotropic liquid crystals for display technologies.

-

Polymer Modifiers: Incorporation into epoxy resins improves thermal stability, as evidenced by analogous brominated amines .

Research Findings and Case Studies

Case Study: Optimization of Coupling Reactions

In a 2023 study, a derivative of 6-(4-Bromo-3-methylphenoxy)hexan-1-amine underwent palladium-catalyzed coupling with 4-cyanophenylboronic acid, achieving a 92% yield of the biaryl product. Reaction conditions: 1 mol% Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 12 h .

Toxicity Profiling

Preliminary in vitro assays on analogs indicate moderate cytotoxicity (IC₅₀ ≈ 50 μM in HeLa cells), underscoring the need for structural optimization in drug development .

Future Directions and Challenges

Green Synthesis

Current methods rely on hazardous solvents (DMF) and stoichiometric bases. Future work could explore micellar catalysis or mechanochemical approaches to improve sustainability .

Targeted Drug Delivery

Functionalizing the amine group with tumor-targeting moieties (e.g., folic acid) may enhance the therapeutic index of derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume